3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine

Description

BenchChem offers high-quality 3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

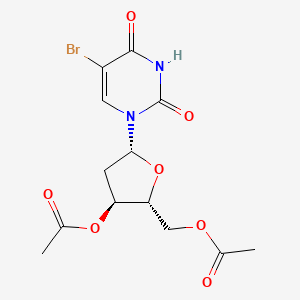

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIHCNASFWJWJB-HBNTYKKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine: A Lipophilic Prodrug for Cellular Proliferation and Radiosensitization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is a synthetic nucleoside analogue and a lipophilic prodrug of the well-established cell proliferation marker and radiosensitizer, 5-bromo-2'-deoxyuridine (BrdU).[1] The addition of two acetyl groups to the 3' and 5' hydroxyl moieties of the deoxyribose sugar significantly increases the molecule's lipophilicity. This enhanced lipophilicity is designed to facilitate its passage across cell membranes, leading to improved intracellular delivery and subsequent metabolic activation to BrdU.[2][3] This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, offering valuable insights for researchers in cell biology, oncology, and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine consists of a pyrimidine base (5-bromouracil) linked to a 2'-deoxyribose sugar, which is further esterified with acetyl groups at the 3' and 5' positions.

Systematic Name: [(2R,3S,5R)-3-(acetyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate[4]

Chemical Formula: C₁₃H₁₅BrN₂O₇[5][6]

Molecular Weight: 391.17 g/mol [5][6]

| Property | Value | Source(s) |

| CAS Number | 6161-23-5 | [5][6] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 148-150 °C | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [7] |

| Storage | Recommended at -20°C for long-term storage | [7] |

Synthesis and Characterization

General Synthesis Workflow

The synthesis involves the reaction of 5-bromo-2'-deoxyuridine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base catalyst like pyridine or a tertiary amine. The reaction is typically carried out in an anhydrous organic solvent.

Caption: General workflow for the synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine.

Experimental Protocol (Adapted from a similar synthesis)

-

Dissolution: Dissolve 5-bromo-2'-deoxyuridine in anhydrous pyridine.

-

Acetylation: Add acetic anhydride dropwise to the solution while stirring at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly add methanol to quench the excess acetic anhydride.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., dilute HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine.

Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods. While specific spectra for this compound were not found in the initial searches, the expected characteristic signals are described below based on the known structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in CDCl₃ would be expected to show singlets for the two acetyl methyl groups around δ 2.1 ppm. The protons on the deoxyribose sugar would appear in the region of δ 4.0-6.5 ppm, and the C6-H proton of the pyrimidine ring would be observed as a singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show signals for the two acetyl carbonyl carbons around δ 170 ppm and the methyl carbons around δ 20-21 ppm. The carbons of the deoxyribose ring and the pyrimidine base would resonate at their characteristic chemical shifts.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 391.17 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carbonyl groups of the acetyl esters and the uracil ring, as well as C-O and C-N stretching vibrations.

Mechanism of Action and Applications

The primary utility of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine lies in its role as a more cell-permeable prodrug of BrdU.[2][3]

Caption: Proposed mechanism of action for 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine as a prodrug of BrdU.

Applications in Cell Proliferation Assays

Once inside the cell, the acetyl groups are cleaved by intracellular esterases, releasing the active BrdU. During the S-phase of the cell cycle, BrdU is phosphorylated to its triphosphate form and subsequently incorporated into newly synthesized DNA in place of thymidine.[1] This incorporation can then be detected using specific anti-BrdU antibodies, allowing for the identification and quantification of proliferating cells. The use of the di-O-acetylated form can potentially lead to more efficient labeling of cells in vitro and in vivo due to its enhanced cellular uptake.

Role as a Radiosensitizer

BrdU is a known radiosensitizing agent.[9] Its incorporation into DNA makes the DNA more susceptible to damage from ionizing radiation.[5] The mechanism is thought to involve the bromine atom, which can act as an electron trap, leading to the formation of highly reactive uracilyl radicals that can induce DNA strand breaks.[9] By serving as an efficient delivery vehicle for BrdU, 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine can be a valuable tool in studies aimed at enhancing the efficacy of radiotherapy in cancer treatment. Research on other lipophilic BrdU prodrugs, such as 3',5'-dioctanoyl-5-bromodeoxyuridine, has demonstrated their potential to increase the radiosensitizing effect in tumor models.[10]

Conclusion

3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is a valuable chemical tool for researchers in various fields. Its enhanced lipophilicity compared to its parent compound, BrdU, offers the potential for more efficient delivery into cells, making it a promising candidate for cell proliferation studies and as an adjunct in radiotherapy research. Further investigations to fully characterize its pharmacokinetic and pharmacodynamic properties are warranted to fully exploit its potential in both basic research and preclinical drug development.

References

-

Evaluation of a New Lipophilic Prodrug 3', 5'-dioctanoyl-5-bromodeoxyuridine (BrdU-C8) Suspended in Lipiodol as a Radiosensitizer for the Treatment of AH136B Tumor. Anticancer Research. 1993;13(3):655-660. Available from: [Link]

-

General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C). AWS. Available from: [Link]

-

¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0062089). Human Metabolome Database. Available from: [Link]

-

SUPPORTING MATERIALS. Available from: [Link]

-

Peters GJ, Adema AD, Bijnsdorp IV, Sandvold ML. Lipophilic prodrugs and formulations of conventional (deoxy)nucleoside and fluoropyrimidine analogs in cancer. Nucleosides Nucleotides Nucleic Acids. 2011;30(12):1168-80. Available from: [Link]

-

3',5'-di-O-acetyl-5-(2-bromovinyl)-2'-deoxyuridine. PubChem. Available from: [Link]

-

Jain P, Vhora I, Gala J, et al. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets. 2016;17(15):1773-1798. Available from: [Link]

-

Ling, L., Zhang, X., & Greenberg, M. M. (2010). Bromopyridone Nucleotide Analogues, Anoxic Selective Radiosensitizing Agents That Are Incorporated in DNA by Polymerases. Journal of the American Chemical Society, 132(23), 7959–7967. Available from: [Link]

-

BrdU Staining Protocol. Creative Diagnostics. Available from: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

5-(1,2-DICHLOROETHYL)-3',5'-DI-O-ACETYL-2'-DEOXYURIDINE;DIASTEREOMER-#1 - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Bromodeoxyuridine. Wikipedia. Available from: [Link]

-

5-Bromo-2'-deoxyuridine; LC-ESI-QTOF; MS; POSITIVE. NFDI4Chem Search Service. Available from: [Link]

-

5-bromo-2'-deoxyuridine (C9H11BrN2O5). PubChemLite. Available from: [Link]

-

UCSD Computational Mass Spectrometry Website. GNPS. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. rsc.org [rsc.org]

- 4. echemi.com [echemi.com]

- 5. 3',5'-DI-O-ACETYL-5-BROMO-2'-DEOXY-D-URIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. usbio.net [usbio.net]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

A Researcher's Guide to the Synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine: Principles and Practices

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, a crucial intermediate in the development of antiviral and anticancer nucleoside analogs. We delve into the mechanistic underpinnings of the synthetic pathway, detailing the strategic importance of hydroxyl group protection and subsequent electrophilic bromination. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven protocols, optimization strategies, and robust characterization methodologies to ensure the synthesis of a high-purity final product.

Introduction: Strategic Importance and Synthetic Rationale

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside analog of thymidine, widely recognized for its utility in biomedical research and clinical applications.[1][2] Its incorporation into DNA during the S-phase of the cell cycle allows for the labeling and detection of proliferating cells.[1] Furthermore, BrdU has been investigated as a potent radiosensitizer in cancer therapy. The introduction of a bromine atom at the C5 position of the uracil ring alters the electronic properties of the nucleobase, making it a valuable precursor for further chemical modifications.

The synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine involves a two-step process from the commercially available 2'-deoxyuridine. The initial step is the protection of the primary (5') and secondary (3') hydroxyl groups of the deoxyribose sugar moiety via acetylation. This strategic protection serves two primary purposes:

-

Enhanced Solubility: The di-acetylated derivative exhibits increased solubility in organic solvents commonly used in subsequent reactions.

-

Prevention of Side Reactions: The acetyl groups prevent unwanted reactions at the hydroxyl positions during the electrophilic bromination of the uracil base.

This guide will elucidate the chemical principles governing each synthetic step, provide a detailed experimental workflow, and discuss critical aspects of purification and characterization.

Mechanistic Principles of the Synthesis

The synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is a sequential process involving O-acetylation followed by electrophilic bromination. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Di-O-Acetylation of 2'-Deoxyuridine

The protection of the 3' and 5' hydroxyl groups is typically achieved using acetic anhydride in the presence of a base catalyst, such as pyridine.

-

Reaction: 2'-Deoxyuridine + Acetic Anhydride --(Pyridine)--> 3',5'-di-O-acetyl-2'-deoxyuridine

-

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine, a weak base, serves as a catalyst by activating the acetic anhydride and deprotonating the hydroxyl groups of the deoxyribose, thereby increasing their nucleophilicity. The more reactive primary 5'-hydroxyl group and the secondary 3'-hydroxyl group attack the electrophilic carbonyl carbon of the activated acetic anhydride, leading to the formation of the di-acetylated product.

Step 2: Electrophilic Bromination of the Uracil Ring

The C5 position of the uracil ring is electron-rich and susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a commonly used and relatively safe brominating agent for this transformation.[3][4][5]

-

Reaction: 3',5'-di-O-acetyl-2'-deoxyuridine + NBS --> 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine

-

Mechanism: The reaction is an electrophilic aromatic substitution.[3][6] NBS serves as a source of electrophilic bromine (Br+).[7] The reaction is often initiated by light or a radical initiator.[3][5] The π-electrons of the uracil ring attack the electrophilic bromine, forming a resonance-stabilized cationic intermediate (a sigma complex).[8] Subsequent deprotonation at the C5 position by a weak base (such as the succinimide anion) re-establishes the aromaticity of the ring and yields the final 5-brominated product.[3]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis, purification, and characterization of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |

| 2'-Deoxyuridine | C9H12N2O5 | 228.21 | 5.0 g | 21.9 mmol |

| Acetic Anhydride | C4H6O3 | 102.09 | 15 mL | 159 mmol |

| Pyridine | C5H5N | 79.10 | 30 mL | - |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 4.28 g | 24.1 mmol |

| Ethyl Acetate | C4H8O2 | 88.11 | - | - |

| Hexanes | C6H14 | 86.18 | - | - |

| Saturated NaHCO3 | NaHCO3 | 84.01 | - | - |

| Brine | NaCl | 58.44 | - | - |

| Anhydrous Na2SO4 | Na2SO4 | 142.04 | - | - |

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure

Part A: Synthesis of 3',5'-di-O-acetyl-2'-deoxyuridine

-

Suspend 2'-deoxyuridine (5.0 g, 21.9 mmol) in pyridine (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetic anhydride (15 mL, 159 mmol) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The suspension should become a clear solution.

-

Quench the reaction by slowly adding water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3',5'-di-O-acetyl-2'-deoxyuridine as a viscous oil or foam. This intermediate is often used in the next step without further purification.

Part B: Synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine

-

Dissolve the crude 3',5'-di-O-acetyl-2'-deoxyuridine in ethyl acetate (50 mL).

-

Add N-bromosuccinimide (4.28 g, 24.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes.

-

Load the crude product onto a silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., 30% to 70% ethyl acetate in hexanes).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine as a white solid.

Characterization and Quality Control

Confirm the identity and purity of the final product using standard analytical techniques.

| Property | Value |

| Chemical Formula | C13H15BrN2O7 |

| Molecular Weight | 391.17 g/mol [9] |

| Appearance | White solid |

| CAS Number | 6161-23-5[9][10] |

Expected Analytical Data:

-

¹H NMR (CDCl₃, 500 MHz): Expect characteristic peaks for the acetyl methyl protons (around δ 2.1 ppm), the sugar protons (δ 2.3-4.5 ppm), the anomeric proton (δ 6.2-6.4 ppm), and the H6 proton of the uracil ring (a singlet around δ 8.0-8.2 ppm).

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 391.0 and 393.0 (due to bromine isotopes) and the [M+Na]⁺ ion at m/z 413.0 and 415.0.

Process Optimization and Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Incomplete Acetylation | Insufficient reaction time or temperature; moisture in reagents. | Ensure anhydrous conditions. Allow the reaction to proceed overnight at room temperature. |

| Incomplete Bromination | Insufficient NBS; deactivation of NBS. | Use freshly recrystallized NBS.[5] A slight excess of NBS (1.1 equivalents) can be used. |

| Formation of Side Products | Over-bromination or degradation of the nucleoside. | Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. |

| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. A shallower gradient may be required. |

Safety Considerations

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic Anhydride: Corrosive and a lachrymator. Reacts with water to form acetic acid. Handle with care in a fume hood.

-

N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes. Store away from moisture.[5]

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

The synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is a robust and reproducible two-step process that provides a key intermediate for the synthesis of various modified nucleosides. By understanding the underlying reaction mechanisms and adhering to the detailed protocols outlined in this guide, researchers can efficiently and safely produce this valuable compound with high purity. Careful monitoring of the reaction progress and meticulous purification are paramount to achieving optimal results.

References

- A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - NIH. (2024-11-01).

- Mechanisms of bromination of uracil derivatives. 5. Reaction of uracil and 5-bromouracil via their anions in weakly acidic aqueous solution. The Journal of Organic Chemistry.

- Mechanisms of bromination of uracil derivatives. 4. Formation of adducts in acidic aqueous solutions and their dehydration to 5-bromouracils. Canadian Science Publishing.

- THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. ResearchGate. (2025-08-06).

- Uracil as a Target for Nucleophilic and Electrophilic Reagents. ResearchGate. (2025-08-10).

- N-Bromosuccinimide. Wikipedia.

- Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. (2025-08-01).

- N-Bromosuccinimide. (2019-07-06).

- Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. ResearchGate. (2025-08-07).

- Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC. NIH.

- 3',5'-di-O-acetyl-5-(2-bromovinyl)-2'-deoxyuridine. PubChem.

- N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. ResearchGate.

- Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC. NIH.

- 3′, 5′-Di-O-acetyl-5-bromo-2′-deoxyuridine | CAS 6161-23-5. Santa Cruz Biotechnology.

- N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. MDPI. (2017-01-05).

- Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.

- Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. PubMed.

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10).

- Allylic Bromination Using NBS. YouTube. (2014-02-09).

- 3',5'-DI-O-ACETYL-5-BROMO-2'-DEOXY-D-URIDINE | 6161-23-5. ChemicalBook. (2025-07-14).

- Bromodeoxyuridine. Wikipedia.

- Synthesis of Disaccharide Nucleosides Utilizing the Temporary Protection of the 2′,3′-cis-Diol of Ribonucleosides by a Boronic Ester. MDPI. (2017-10-01).

- BrdU (5-Bromo-2′-deoxyuridine) | CAS. Lumiprobe.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0032159). Human Metabolome Database.

Sources

- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. scbt.com [scbt.com]

- 10. 3',5'-DI-O-ACETYL-5-BROMO-2'-DEOXY-D-URIDINE | 6161-23-5 [chemicalbook.com]

3', 5'-di-O-acetyl-5-bromo-2'-deoxyuridine CAS number

An In-depth Technical Guide to 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of nucleoside chemistry and drug development, 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine stands out as a pivotal intermediate compound. Identified by its CAS number 6161-23-5 , this molecule is the di-acetylated, protected form of the well-known thymidine analog, 5-bromo-2'-deoxyuridine (BrdU).[1][2][3] The addition of acetyl groups at the 3' and 5' positions of the deoxyribose sugar is a strategic chemical modification. This alteration enhances the compound's solubility in organic solvents and protects the hydroxyl groups, making it an exceptionally versatile building block for the synthesis of more complex nucleoside analogs, including antiviral and anticancer agents.[4][5] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and professionals in the field.

Physicochemical Profile

The fundamental characteristics of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine are critical for its application in synthetic chemistry. These properties dictate its solubility, reactivity, and stability.

| Property | Value | Reference |

| CAS Number | 6161-23-5 | [1][6] |

| Molecular Formula | C₁₃H₁₅BrN₂O₇ | [1][2] |

| Molecular Weight | 391.17 g/mol | [1][3] |

| Appearance | Off-White Solid | [7] |

| Melting Point | 148-150 °C | [2][7] |

| Density | 1.667 g/cm³ | [2][7] |

| Storage | Refrigerator, -20 °C recommended | [2][4] |

| Synonyms | 5-Bromo-2'-deoxy-uridine 3',5'-Diacetate | [1] |

Synthesis and Characterization: A Chemist's Perspective

The synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is typically achieved through the direct acetylation of its precursor, 5-bromo-2'-deoxyuridine (BrdU). This reaction is a cornerstone of nucleoside chemistry, where protecting groups are employed to mask reactive functional groups, thereby directing subsequent modifications to other parts of the molecule.

Synthetic Pathway: Acetylation of 5-bromo-2'-deoxyuridine (BrdU)

The primary rationale for this synthesis is to protect the 3'- and 5'-hydroxyl groups of BrdU. Acetic anhydride in the presence of a base like pyridine is a common and effective reagent for this transformation. The base neutralizes the acetic acid byproduct, driving the reaction to completion.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 3',5'-DI-O-ACETYL-5-BROMO-2'-DEOXY-D-URIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. New 3'-O-aromatic acyl-5-fluoro-2'-deoxyuridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3',5'-DI-O-ACETYL-5-BROMO-2'-DEOXY-D-URIDINE | 6161-23-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

Whitepaper: A Technical Guide to the Lipophilicity of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine for Enhanced In Vivo Studies

Abstract

Nucleoside analogs, such as 5-bromo-2'-deoxyuridine (BrdU), are invaluable tools in biomedical research, particularly for monitoring cell proliferation. However, their therapeutic and diagnostic potential in vivo is often hampered by poor physicochemical properties, notably high hydrophilicity, which restricts their ability to cross biological membranes like the gastrointestinal tract and the blood-brain barrier (BBB). This guide details the rationale and application of a lipophilic prodrug strategy, focusing on 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, to overcome these limitations. We provide a comprehensive overview of the causality behind this medicinal chemistry approach, detailed protocols for quantifying the enhanced lipophilicity, and a framework for designing and executing in vivo studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage prodrug strategies for improved in vivo performance of nucleoside analogs.

The Challenge of In Vivo Delivery for Nucleoside Analogs

The Hydrophilicity Barrier of 5-bromo-2'-deoxyuridine (BrdU)

5-bromo-2'-deoxyuridine is a synthetic analog of thymidine.[1] During the S phase of the cell cycle, BrdU can be incorporated into newly synthesized DNA in place of thymidine, making it a gold-standard marker for identifying proliferating cells.[2] Despite its utility, the inherent polarity of BrdU presents significant challenges for systemic in vivo applications. The presence of hydroxyl groups on the deoxyribose sugar moiety renders the molecule highly water-soluble.[3] This hydrophilicity leads to:

-

Poor Oral Bioavailability: The molecule struggles to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[4]

-

Limited Blood-Brain Barrier (BBB) Penetration: The BBB's tight junctions and lipid membranes effectively block the passage of polar molecules from the systemic circulation into the central nervous system (CNS).[5][6]

-

Rapid Clearance: Hydrophilic compounds are often subject to rapid renal clearance, leading to a short biological half-life.[7]

These factors necessitate high or frequent dosing, often via invasive routes like intravenous or intraperitoneal injections, which can increase systemic toxicity and limit experimental or therapeutic windows.[3]

The Prodrug Solution: Enhancing Lipophilicity through Acetylation

To overcome the delivery challenges of BrdU, a common and effective medicinal chemistry strategy is the development of a lipophilic prodrug.[4][8] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[9][10]

In the case of BrdU, this is achieved by masking the polar hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar with acetyl esters, creating 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine . This modification serves a critical purpose: the acetyl groups are nonpolar, effectively "hiding" the hydrophilic hydroxyls and increasing the overall lipophilicity of the molecule. This enhanced lipophilicity is designed to facilitate passive diffusion across cellular membranes, thereby improving oral absorption and BBB penetration.[5][8]

Once the prodrug has reached the target tissue or entered the systemic circulation, ubiquitous intracellular and plasma esterase enzymes cleave the acetyl groups, regenerating the active BrdU molecule precisely where it is needed.[9] This bioactivation is a cornerstone of the prodrug's design, ensuring the parent drug is released to perform its function.

Quantifying Lipophilicity: A Comparative Analysis

Lipophilicity is a critical physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (Log P) or distribution coefficient (Log D).

-

Log P (Partition Coefficient): Represents the ratio of the concentration of a neutral compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase.

-

Log D (Distribution Coefficient): A pH-dependent measure that accounts for both the ionized and unionized forms of a compound, making it more physiologically relevant.

Physicochemical Property Comparison

The addition of two acetyl groups significantly alters the physicochemical properties of BrdU. This transformation increases the molecular weight and, most importantly, shifts the lipophilicity profile.

| Property | 5-bromo-2'-deoxyuridine (BrdU) | 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine | Rationale for Change |

| Molecular Formula | C₉H₁₁BrN₂O₅[1] | C₁₃H₁₅BrN₂O₇[11] | Addition of two acetyl groups (C₂H₃O) |

| Molecular Weight | 307.10 g/mol [1] | 391.17 g/mol [11] | Increased mass from acetyl moieties |

| Calculated Log P (cLogP) | -0.29[3] | ~1.0 - 1.5 (Estimated) | Masking of polar -OH groups increases lipid solubility |

| Aqueous Solubility | 10-50 mg/mL[3] | Significantly Lower (Expected) | Increased lipophilicity inherently reduces water solubility |

Note: The cLogP for the acetylated compound is an estimation based on similar nucleoside prodrug modifications. Experimental determination is crucial for confirmation.

Experimental Protocol: HPLC-Based Determination of Log D₇.₄

While the traditional shake-flask method is the standard for Log P determination, it can be resource-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a robust, high-throughput alternative for estimating lipophilicity.[12][13][14] The principle is that a compound's retention time on a nonpolar (e.g., C18) stationary phase correlates with its lipophilicity.

Objective: To determine and compare the Log D at pH 7.4 (Log D₇.₄) of BrdU and its di-acetylated prodrug.

Methodology:

-

Preparation of Standards: A set of reference compounds with known, well-established Log P/D values (e.g., uracil, thymine, caffeine, testosterone, progesterone) are prepared as stock solutions in methanol.

-

Mobile Phase Preparation:

-

Aqueous Phase: Phosphate-buffered saline (PBS) at pH 7.4.

-

Organic Phase: Acetonitrile or Methanol.

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV-Vis Detector (set to the λmax of the analytes, typically ~260-280 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A linear gradient from 5% to 95% organic phase over 20 minutes is often a good starting point to elute compounds with a wide range of polarities.

-

-

Procedure: a. Inject the standard compounds individually to determine their retention times (t_R_). b. Inject BrdU and 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine to determine their respective retention times. c. A void time marker (t₀), such as sodium nitrate, should be injected to determine the column dead time.

-

Data Analysis and Calculation: a. Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t₀) / t₀ . b. Plot the known Log P/D values of the standard compounds against their corresponding log(k') values. c. Perform a linear regression on the standard curve. The equation will be in the form: Log P = m * log(k') + c . d. Using the measured log(k') values for BrdU and its prodrug, calculate their experimental Log D₇.₄ using the regression equation.

This self-validating system, grounded by certified standards, provides a reliable and reproducible measure of the relative lipophilicity, directly demonstrating the efficacy of the acetylation strategy.[13]

In Vivo Implications and Study Design

The increased lipophilicity of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is the causal factor for its enhanced in vivo performance. This section outlines the biological rationale and provides a framework for preclinical evaluation.

Biological Rationale: From Prodrug to Active Metabolite

The journey of the acetylated prodrug in vivo involves several key steps, each facilitated by its chemical design.

This pathway illustrates the core advantage: the prodrug uses its lipophilicity to overcome biological barriers (like the gut wall or BBB), and once inside the target environment, it is efficiently converted by esterases into the active BrdU.[9] This strategy has been successfully employed for numerous nucleoside analogs to improve oral bioavailability and tissue targeting.[8][15]

Protocol: Formulation for In Vivo Administration

Lipophilic compounds often have poor aqueous solubility, presenting a formulation challenge.[16] A common and effective approach for preclinical studies is to create a solution or suspension in a biocompatible oil-based vehicle.[17]

Objective: To prepare a stable formulation of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine for oral gavage or intraperitoneal injection in rodents.

Materials:

-

3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil or Sesame oil, sterile

-

Tween 80 or other suitable surfactant (optional, to improve suspension stability)

-

Sterile microcentrifuge tubes

-

Vortex mixer and sonicator

Procedure:

-

Causality: The choice of vehicle is critical. A lipophilic drug requires a lipophilic vehicle to ensure it remains solubilized or finely suspended for consistent dosing.[18]

-

Solubilization: Weigh the required amount of the prodrug. First, dissolve it in a minimal volume of DMSO. DMSO is a powerful solvent capable of dissolving many lipophilic compounds.

-

Vehicle Addition: Add the sterile corn oil to the DMSO concentrate. The final concentration of DMSO in the formulation should ideally be kept low (e.g., <5-10% v/v) to minimize potential toxicity.

-

Homogenization: Vortex the mixture vigorously for 2-3 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes to create a fine, uniform suspension. The goal is to ensure homogeneity for accurate dosing.

-

Stability: The formulation should be prepared fresh before each experiment to avoid degradation or precipitation. Visually inspect for uniformity before drawing each dose.

Workflow for a Comparative Pharmacokinetic (PK) Study

The definitive test of the prodrug strategy is a comparative PK study against the parent drug. This experiment quantifies how much drug gets into the bloodstream and how long it stays there.

Expected Outcome: A successful prodrug strategy will yield a significantly higher Area Under the Curve (AUC) for BrdU when administered as the prodrug compared to when BrdU itself is given by the same route (e.g., orally). The AUC is a measure of total drug exposure over time.[19] This result would provide direct, quantitative evidence that the increased lipophilicity of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine leads to superior bioavailability. Studies with other nucleoside prodrugs have shown that such modifications can increase bioavailability by several-fold.[4][20]

Conclusion and Future Directions

The conversion of 5-bromo-2'-deoxyuridine into its 3',5'-di-O-acetylated prodrug is a prime example of a rational, effective strategy to enhance lipophilicity for improved in vivo performance. By masking polar functional groups, this modification facilitates passage across biological membranes, leading to enhanced bioavailability. The principles and protocols outlined in this guide provide a robust framework for researchers to quantify this physicochemical advantage and translate it into more effective and less invasive in vivo studies. Future work could explore alternative ester groups (e.g., longer alkyl chains like octanoyl) to further modulate lipophilicity and release kinetics, tailoring the prodrug's properties for specific applications such as sustained release or enhanced targeting to specific tissues.[21]

References

- National Center for Biotechnology Information. (n.d.). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. National Library of Medicine.

- Pace Life Sciences. (n.d.). Drug Formulation: Lipophilic Compound Q&A.

- SciSpace. (n.d.). Lipid-based formulations for oral delivery of lipophilic drugs.

- Ritter, C. U. (2015). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. ResearchGate.

- National Center for Biotechnology Information. (1995). Pharmacokinetics and bioavailability of 5-ethyl-2'-deoxyuridine and its novel (5R,6R)-5-bromo-6-ethoxy-5,6-dihydro prodrugs in mice. PubMed.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035. PubChem.

- Google Patents. (n.d.). High throughput HPLC method for determining Log P values.

- ResearchGate. (n.d.). In vivo bioactivation of prodrugs by enzymatic and/or chemical transformations.

- National Center for Biotechnology Information. (n.d.). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. PubMed Central.

- Zhang, Y., & Ma, H. (2014). Current prodrug strategies for improving oral absorption of nucleoside analogues. Asian Journal of Pharmaceutical Sciences, 9(2), 65-74.

- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- National Center for Biotechnology Information. (n.d.). Prodrug Approaches for CNS Delivery. PubMed Central.

- National Center for Biotechnology Information. (2016). Synthesis and pharmacological evaluation of nucleoside prodrugs designed to target siderophore biosynthesis in Mycobacterium tuberculosis. PubMed.

- Santa Cruz Biotechnology. (n.d.). 3′, 5′-Di-O-acetyl-5-bromo-2′-deoxyuridine | CAS 6161-23-5.

- ResearchGate. (n.d.). Flow cytometric determination of 5-bromo-2'-deoxyuridine pharmacokinetics in blood serum after intraperitoneal administration to rats and mice.

- MDPI. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review.

- ResearchGate. (n.d.). Invivo Bioactivation of Prodrugs by Enzymatic Transformation.

- Wikipedia. (n.d.). Bromodeoxyuridine.

- National Center for Biotechnology Information. (1993). Evaluation of a New Lipophilic Prodrug 3', 5'-dioctanoyl-5-bromodeoxyuridine (BrdU-C8) Suspended in Lipiodol as a Radiosensitizer for the Treatment of AH136B Tumor. PubMed.

- MedchemExpress. (n.d.). 5-BrdU (BrdU) | Thymidine Analog.

- National Center for Biotechnology Information. (2018). Understanding the pharmacokinetics of prodrug and metabolite. PubMed.

Sources

- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. Synthesis and pharmacological evaluation of nucleoside prodrugs designed to target siderophore biosynthesis in Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]

- 16. blog.pacelabs.com [blog.pacelabs.com]

- 17. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and bioavailability of 5-ethyl-2'-deoxyuridine and its novel (5R,6R)-5-bromo-6-ethoxy-5,6-dihydro prodrugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of a new lipophilic prodrug 3', 5'-dioctanoyl-5-bromodeoxyuridine (BrdU-C8) suspended in Lipiodol as a radiosensitizer for the treatment of AH136B tumor [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine to 5-Bromo-2'-deoxyuridine (BrdU)

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical transformation of the protected nucleoside, 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, to its biologically active form, 5-bromo-2'-deoxyuridine (BrdU). We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss methods for purification and characterization, ensuring a thorough understanding of this critical synthetic step.

Introduction: The Significance of BrdU in Biomedical Research

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine, a natural nucleoside.[1][2][3] Its structural similarity allows it to be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][4] This unique property has established BrdU as an indispensable tool for studying cell proliferation, DNA synthesis, and cell cycle kinetics.[1][5] The detection of incorporated BrdU, typically through the use of specific monoclonal antibodies, allows for the precise identification and quantification of dividing cells in both in vitro and in vivo settings.[1][6]

The synthesis of BrdU often involves the use of protecting groups, such as acetyl groups, to shield the reactive hydroxyl functions at the 3' and 5' positions of the deoxyribose sugar during other chemical modifications. The removal of these acetyl groups, a process known as deacetylation or hydrolysis, is the final and crucial step to yield the desired biologically active BrdU.

The Chemistry of Deacetylation: A Mechanistic Perspective

The hydrolysis of the acetyl esters in 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is a fundamental organic reaction. Acyl protecting groups, particularly acetates, are widely used in nucleoside chemistry due to their stability and the numerous available methods for their removal.[7][8]

The core of this transformation is a nucleophilic acyl substitution reaction. The process typically involves a base-catalyzed transesterification or saponification. Common methods for the deacetylation of nucleosides include the use of methanolic ammonia, metal alkoxides, and, more recently, milder enzymatic or amine-catalyzed approaches.[9]

In the context of this guide, we will focus on a widely used and effective method employing a basic catalyst in a protic solvent, such as methanol. The base, often ammonia or an amine like triethylamine, deprotonates the solvent to generate a nucleophilic alkoxide (e.g., methoxide). This alkoxide then attacks the electrophilic carbonyl carbon of the acetyl group. The resulting tetrahedral intermediate subsequently collapses, leading to the cleavage of the ester bond and the liberation of the free hydroxyl group on the nucleoside and the formation of a methyl acetate byproduct. This process occurs at both the 3' and 5' positions to yield the fully deprotected BrdU.

Caption: Generalized mechanism of base-catalyzed deacetylation of 3',5'-di-O-acetyl-BrdU.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a robust and reproducible method for the hydrolysis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine to BrdU.

Materials and Reagents:

| Reagent | Grade | Supplier (Example) |

| 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine | Synthesis Grade | Sigma-Aldrich |

| Methanol (MeOH), Anhydrous | ACS Grade | Fisher Scientific |

| Ammonium Hydroxide (NH₄OH), Concentrated (28-30%) | ACS Grade | VWR |

| Dichloromethane (DCM) | HPLC Grade | Merck |

| Ethyl Acetate (EtOAc) | HPLC Grade | Merck |

| Hexanes | HPLC Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |

Experimental Workflow:

Caption: A streamlined workflow for the synthesis and purification of BrdU.

Procedure:

-

Reaction Setup:

-

To a solution of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine (1.0 g, 2.56 mmol) in anhydrous methanol (25 mL) in a round-bottom flask, add concentrated ammonium hydroxide (5 mL).

-

Stir the resulting mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).

-

The starting material will have a higher Rf value than the more polar product, BrdU. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, as indicated by the disappearance of the starting material spot on TLC, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to separate the product from any impurities.

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield 5-bromo-2'-deoxyuridine as a white solid.

-

Expected Yield: 85-95%

Product Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized BrdU must be confirmed through analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the final product. The absence of the characteristic acetyl proton signals (typically around 2.0-2.1 ppm in ¹H NMR) and the corresponding carbonyl and methyl carbon signals in ¹³C NMR confirms the complete removal of the protecting groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of BrdU (C₉H₁₁BrN₂O₅), providing an exact mass that validates the elemental composition.

-

Melting Point: The melting point of the synthesized BrdU can be compared to the literature value as a measure of purity.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows the presence of starting material after an extended reaction time, the addition of more ammonium hydroxide or gentle warming (e.g., to 40 °C) can facilitate the completion of the reaction.

-

Purification Challenges: BrdU is a polar molecule. Ensure the use of a sufficiently polar eluent system for effective elution from the silica gel column. A gradient elution is highly recommended for optimal separation.

-

Stability: While generally stable, BrdU solutions should be protected from prolonged exposure to light.

Conclusion

The hydrolysis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is a straightforward yet critical deprotection step in the synthesis of the invaluable cell proliferation marker, BrdU. By understanding the underlying chemical principles and adhering to a validated experimental protocol, researchers can reliably produce high-purity BrdU for their downstream applications in cell biology, neuroscience, and cancer research.[10] The methods outlined in this guide provide a robust framework for the successful synthesis and characterization of this essential research tool.

References

-

Taylor & Francis Online. (n.d.). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Retrieved from [Link]

-

PubMed Central. (2021). Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Retrieved from [Link]

-

SciELO. (n.d.). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 2 Synthesis and deacetylation of N-acetyl-2.... Retrieved from [Link]

-

Wikipedia. (n.d.). Bromodeoxyuridine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Simple Method for Fast Deprotection of Nucleosides by Triethylamine-Catalyzed Methanolysis of Acetates in Aqueous Medium. Retrieved from [Link]

-

PubMed Central. (n.d.). 5-Bromo-2'-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

- (Reference 14 not directly cited in the text, but relevant to nucleoside chemistry)

-

Bio-Rad Antibodies. (n.d.). BrdU Staining & Labeling Protocols. Retrieved from [Link]

-

PubMed. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. Retrieved from [Link]

- (Reference 18 not directly cited in the text, but relevant to nucleoside chemistry)

- (Reference 19 not directly cited in the text, but relevant to BrdU detection)

-

ResearchGate. (n.d.). (PDF) Regioselective Deacetylation in Nucleosides and Derivatives. Retrieved from [Link]

- (Reference 21 not directly cited in the text, but relevant to BrdU detection)

Sources

- 1. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 4. BrdU | AAT Bioquest [aatbio.com]

- 5. BrdU(5-溴-2′-脱氧尿苷) Used for the study of DNA synthesis where it is incorporated into DNA in place of thymidine, BrdU can be used in conjunction with anti-BrdU for immunocytochemical analysis of cell proliferation. | Sigma-Aldrich [sigmaaldrich.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Regioselective Deacetylation in Nucleosides and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. creative-diagnostics.com [creative-diagnostics.com]

biological activity of 3', 5'-di-O-acetyl-5-bromo-2'-deoxyuridine derivatives

An In-Depth Technical Guide to the Biological Activity of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and its related derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, mechanisms of action, and therapeutic potential of this class of synthetic nucleoside analogs. We will delve into their multifaceted biological activities, from their foundational role as markers of cell proliferation to their potential as antiviral and anticancer agents.

Introduction: Beyond a Simple Proliferation Marker

5-bromo-2'-deoxyuridine (BrdU) is a well-established synthetic analog of thymidine.[1][2] For decades, its primary application in life sciences has been the labeling and tracking of newly synthesized DNA in proliferating cells.[2][3] The incorporation of BrdU into DNA during the S-phase allows for the immunochemical detection of cells that have recently divided, providing invaluable insights into cell cycle dynamics, tissue regeneration, and neurogenesis.[1][2][4]

However, the parent BrdU molecule has limitations, including potential toxicity and variable cellular uptake. Chemical modification, such as the acetylation of the 3' and 5' hydroxyl groups to form 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, represents a prodrug strategy. This modification can alter the compound's physicochemical properties, such as lipophilicity, potentially enhancing its membrane permeability and bioavailability. Once inside the cell, esterase enzymes can cleave the acetyl groups, releasing the active BrdU molecule.

This guide moves beyond the conventional view of BrdU as a mere laboratory tool. We will explore the broader biological consequences of its incorporation into DNA and how its derivatives are being investigated for significant therapeutic applications, including antiviral and anticancer therapies.

Chemical Profile and Synthesis Overview

The core structure of these compounds is the pyrimidine 2'-deoxyribonucleoside, with a bromine atom at the 5-position of the uracil base.[5] The di-O-acetyl derivative is synthesized by acetylating the two hydroxyl groups on the deoxyribose sugar moiety.

Table 1: Chemical Properties of BrdU and its Di-O-acetyl Derivative

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromo-2'-deoxyuridine (BrdU) | C₉H₁₁BrN₂O₅ | 307.10 | 59-14-3[5][6] |

| 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine | C₁₃H₁₅BrN₂O₇ | 391.17 | 6161-23-5[7][8] |

| 3',5'-di-O-acetyl-5-(2-bromovinyl)-2'-deoxyuridine | C₁₅H₁₇BrN₂O₇ | 417.21 | 91593-18-9[9] |

The synthesis of these derivatives generally involves standard esterification reactions, where the parent nucleoside is treated with an acetylating agent like acetic anhydride in the presence of a suitable catalyst. This process enhances the lipophilicity of the molecule, which can facilitate its passage across cellular membranes.

Core Mechanism of Action: A Trojan Horse for DNA Replication

The biological effects of BrdU and its derivatives are fundamentally linked to their identity as thymidine analogs.[1][2] Cellular machinery cannot efficiently distinguish them from the natural nucleoside, leading to their incorporation into DNA during replication.

Caption: Radiosensitization by BrdU Incorporation.

Cellular Toxicity and Unintended Effects

While therapeutically promising, the non-specific incorporation of BrdU into any dividing cell population is a significant concern.

-

Neurotoxicity : High concentrations of BrdU are selectively toxic to neuronal precursors in vitro. [10][11]This toxicity appears to be mediated through the activation of classical cell death pathways. [10][11]* Induction of Senescence : Even a single, low-dose pulse of BrdU can have a profound and lasting antiproliferative effect on stem and progenitor cells, inducing a state of senescence—irreversible cell cycle arrest. [4]This has major implications for long-term studies that rely on BrdU for lineage tracing.

-

Mutagenicity : As a DNA-damaging agent, BrdU is mutagenic. In vivo studies in rats have shown that it can double the frequency of spontaneous gene mutations. [12]

Key Experimental Protocols

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. [13]

Caption: Workflow for an MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding : Plate human cancer cells (e.g., K562, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator. [13]2. Compound Preparation : Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. [13]3. Treatment : Replace the medium in the wells with the medium containing the test compounds. Include wells for untreated controls (vehicle only) and positive controls (e.g., Dasatinib).

-

Incubation : Incubate the plates for 48-72 hours.

-

MTT Assay : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vivo BrdU Labeling for Proliferation Studies

This protocol describes the administration of BrdU to live animals to label dividing cells in tissues of interest. [14] Methodology:

-

Preparation : Use a sterile 10 mg/mL solution of BrdU in Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Administration (Intraperitoneal Method) : For an adult mouse, inject 100-200 µL (1-2 mg) of the BrdU solution intraperitoneally. [14]The optimal dose may need to be determined empirically based on the animal model and experimental goals.

-

Incorporation Time : The time required for BrdU to be incorporated depends on the tissue. It can be detected in highly proliferative tissues like bone marrow and thymus within 1 hour. For most other tissues, a 24-hour period is sufficient. [14]4. Tissue Harvesting : At the desired time point post-injection, humanely euthanize the animal and perfuse with a fixative (e.g., 4% paraformaldehyde).

-

Tissue Processing : Dissect the tissue of interest, postfix, and process for either paraffin embedding or cryosectioning.

-

Immunohistochemistry :

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval and DNA denaturation, typically by incubating sections in 2N HCl. This step is critical to expose the incorporated BrdU.

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for BrdU.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain with a nuclear stain (e.g., DAPI) and mount.

-

-

Analysis : Visualize the sections using fluorescence microscopy to identify and quantify BrdU-positive cells.

Conclusion and Future Directions

3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and its related derivatives are a compelling class of compounds with a dual identity. They are indispensable tools in basic research for elucidating the dynamics of cell proliferation, yet they also harbor significant therapeutic potential. Their ability to act as antimetabolites forms the basis of their antiviral and anticancer activities, while their unique interaction with ionizing radiation makes them promising radiosensitizers.

The primary challenge for their therapeutic application lies in managing their toxicity and lack of specificity for target cells. The prodrug approach, using di-O-acetylation, is a step toward improving delivery, but future research must focus on more sophisticated strategies. This could include conjugation to targeting moieties (e.g., antibodies or ligands) that direct the compound specifically to cancer cells or virus-infected cells, thereby maximizing efficacy while minimizing off-target effects. A thorough understanding of their dose-dependent toxicity, particularly neurotoxicity and the induction of senescence, is paramount for the safe and effective translation of these potent molecules from the laboratory to the clinic.

References

-

De Clercq, E. (1984). The antiviral spectrum of (E)-5-(2-bromovinyl)-2'-deoxyuridine. Journal of Antimicrobial Chemotherapy, 14 Suppl A, 85-95. [Link]

-

(2002). 5-Bromo (Or chloro)-6-azido-5,6-dihydro-2' -Deoxyuridine and -Thymidine Derivatives With Potent Antiviral Activity. Bioorganic & Medicinal Chemistry Letters, 12(3), 275-8. [Link]

-

(2024). 5-Bromo-2'-deoxyuridine inhibits African swine fever virus (ASFV) replication via interfering viral DNA replication and suppressing the formation of viral factories. Virology, 600, 110237. [Link]

-

Wikipedia. Bromodeoxyuridine. [Link]

-

(1994). Mechanisms of Radiosensitization in Bromodeoxyuridine-Substituted Cells. Radiation Research, 138(1), S41-4. [Link]

-

Caldwell, M. A., He, X., & Svendsen, C. N. (2005). 5-Bromo-2'-deoxyuridine is selectively toxic to neuronal precursors in vitro. European Journal of Neuroscience, 22(12), 2965-70. [Link]

-

PubChem. 3',5'-di-O-acetyl-5-(2-bromovinyl)-2'-deoxyuridine. [Link]

-

Journal of Medicinal Chemistry. Cytotoxic nucleotide analogs as potential anticancer agents. 5-Bromodeoxyuridine 5'-methylphosphonate. [Link]

-

Caldwell, M. A., et al. (2005). 5‐Bromo‐2′‐deoxyuridine is selectively toxic to neuronal precursors in vitro. European Journal of Neuroscience, 22(12), 2965-2970. [Link]

-

Haskins, J. S., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6631. [Link]

-

Martí-Clúa, J. (2021). Incorporation of 5-Bromo-2'-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold. Cells, 10(6), 1453. [Link]

-

(1972). The action of 5-bromodeoxyuridine on differentiation. Developmental Biology, 28(2), 443-7. [Link]

-

Shealy, Y. F., et al. (1986). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 29(1), 79-84. [Link]

-

Doetsch, F., et al. (2008). Bromodeoxyuridine Induces Senescence in Neural Stem and Progenitor Cells. Stem Cells, 26(11), 2981-2990. [Link]

-

PubChem. 5-Bromo-2'-deoxyuridine. [Link]

-

Scilit. 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. [Link]

-

Morris, S. M. (1983). The mutagenic activity of 5-bromo-2'-deoxyuridine (BrdU) in vivo in rats. Environmental Mutagenesis, 5(5), 695-703. [Link]

-

(2016). New 3'-O-aromatic acyl-5-fluoro-2'-deoxyuridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 115, 224-36. [Link]

-

Lehner, B., et al. (2011). Does 5-Bromo-2'-deoxyuridine (BrdU) Disrupt Cell Proliferation and Neuronal Maturation in the Adult Rat Hippocampus In Vivo? Hippocampus, 21(2), 206-217. [Link]

Sources

- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 2. BrdU | AAT Bioquest [aatbio.com]

- 3. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodeoxyuridine Induces Senescence in Neural Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. 3',5'-di-O-acetyl-5-(2-bromovinyl)-2'-deoxyuridine | C15H17BrN2O7 | CID 6438541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-2'-deoxyuridine is selectively toxic to neuronal precursors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5‐Bromo‐2′‐deoxyuridine is selectively toxic to neuronal precursors in vitro | Semantic Scholar [semanticscholar.org]

- 12. The mutagenic activity of 5-bromo-2'-deoxyuridine (BrdU) in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bdbiosciences.com [bdbiosciences.com]

Methodological & Application

Application Notes and Protocols: Utilizing 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine for Enhanced Cell Proliferation Analysis

Introduction: A Modern Approach to a Gold-Standard Technique

The precise measurement of cell proliferation is a cornerstone of research in fields ranging from cancer biology to regenerative medicine. For decades, the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA has been a gold-standard method for identifying cells in the S-phase of the cell cycle.[1] This technique relies on the subsequent detection of incorporated BrdU using specific monoclonal antibodies.

This document provides detailed application notes and protocols for an enhanced version of this trusted technique, utilizing 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine . This acetylated derivative of BrdU is engineered for increased lipophilicity, facilitating improved passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases efficiently remove the acetyl groups, releasing the active BrdU molecule for incorporation into replicating DNA.[2][3] This approach offers the potential for more efficient labeling of proliferating cells while retaining the robust and well-validated detection methods of the traditional BrdU assay.

Principle of the Assay: From Enhanced Uptake to Reliable Detection

The use of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine for cell proliferation analysis is a multi-step process that begins with the passive diffusion of this lipophilic compound into the cell and culminates in the fluorescent detection of its incorporated form.

-

Cellular Uptake and Activation: The acetyl groups at the 3' and 5' positions of the deoxyribose sugar increase the hydrophobicity of the BrdU molecule. This modification allows for more efficient diffusion across the lipid bilayer of the cell membrane.

-

Intracellular Deacetylation: Once inside the cell, cytosolic esterases, which are abundant in various cell types, hydrolyze the ester bonds, cleaving the acetyl groups and liberating the parent molecule, 5-bromo-2'-deoxyuridine (BrdU).[2]

-

Phosphorylation and Incorporation: The released BrdU is then phosphorylated by cellular kinases, primarily thymidine kinase, to form BrdU triphosphate (BrdUTP). During the S-phase of the cell cycle, DNA polymerase incorporates BrdUTP into newly synthesized DNA in place of thymidine triphosphate.

-

Immunodetection: To detect the incorporated BrdU, cells are fixed and the DNA is denatured using acid or heat treatment. This denaturation step is crucial as it exposes the BrdU epitopes, allowing them to be recognized by a specific primary antibody.[4] A fluorescently labeled secondary antibody is then used to bind to the primary antibody, generating a signal that can be visualized by microscopy or quantified by flow cytometry.[1]

Below is a diagram illustrating the workflow for the 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine cell proliferation assay.

Caption: Workflow of the 3',5'-di-O-acetyl-BrdU cell proliferation assay.

Application Notes: Experimental Design and Considerations

-

Optimization of Labeling: The optimal concentration and incubation time for 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine should be empirically determined for each cell type and experimental condition. A good starting point is a concentration range of 10-100 µM for a duration of 1-24 hours.[5] Rapidly proliferating cell lines may only require a short incubation time (e.g., 1 hour), while primary cells or slower-growing lines may need longer exposure (up to 24 hours).

-

Cytotoxicity: As with any nucleoside analog, prolonged exposure or high concentrations of BrdU can be cytotoxic and may affect cell cycle progression.[6] It is recommended to perform a titration experiment to find the lowest concentration and shortest incubation time that provides a robust signal-to-noise ratio.[7]

-

Controls are Crucial: To ensure the specificity of the staining, several controls should be included:

-

Unlabeled Cells: A sample of cells not treated with the acetylated BrdU should be processed and stained to assess background fluorescence.

-

Secondary Antibody Only: This control helps to identify any non-specific binding of the secondary antibody.[7]

-

Isotype Control: An isotype control for the primary antibody can help to rule out non-specific binding of the primary antibody to cellular components.[7]

-

-

DNA Denaturation is Key: The DNA denaturation step is critical for successful BrdU staining, as it allows the anti-BrdU antibody to access the incorporated analog within the DNA helix.[4][8] Hydrochloric acid (HCl) is commonly used for this purpose. The concentration of HCl and the incubation time may need to be optimized to achieve sufficient denaturation without compromising cell morphology.

-

Multiplexing: The BrdU staining protocol can be combined with staining for other cellular markers, such as surface antigens or intracellular proteins. However, it is important to verify that the fixation, permeabilization, and denaturation steps do not adversely affect the epitopes of the other target proteins.[9]

Experimental Protocols

The following are generalized protocols for immunofluorescence microscopy and flow cytometry using 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine. Note: These protocols are adapted from standard BrdU staining procedures and should be optimized for your specific cell type and experimental setup.

Protocol 1: Immunofluorescence Staining of Adherent Cells

Materials:

-

3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

2N Hydrochloric acid (HCl)

-

0.1 M Sodium borate buffer, pH 8.5

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Labeling with Acetylated BrdU: Prepare a working solution of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine in cell culture medium. A starting concentration of 10 µM is recommended.[5] Remove the old medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.[10]

-

Washing: Remove the labeling medium and wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

DNA Denaturation: Add 2N HCl to the cells and incubate for 30 minutes at room temperature.[10]

-

Neutralization: Remove the HCl and neutralize the cells by incubating with 0.1 M sodium borate buffer, pH 8.5, for 5 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-BrdU primary antibody in blocking buffer and incubate with the cells overnight at 4°C.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween 20.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween 20, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Flow Cytometry Analysis of Suspension Cells

Materials:

-

3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Fixation/Permeabilization buffer (e.g., containing paraformaldehyde)

-

2N Hydrochloric acid (HCl)

-

0.1 M Sodium borate buffer, pH 8.5

-

Permeabilization wash buffer (e.g., containing saponin or Tween 20)

-

Anti-BrdU primary antibody (preferably fluorescently conjugated)

-

DNA stain (e.g., Propidium Iodide or 7-AAD)

-

RNase A

Procedure:

-

Cell Labeling: Add 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine to the cell suspension in culture medium to a final concentration of 10-30 µM.[4]

-